4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 2-(trifluoromethyl)phenyl substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, contributing to its electronic stability and bioisosteric properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance, while the pyridine ring improves aqueous solubility compared to purely aromatic linkers like benzene .
Properties
IUPAC Name |
3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-4-2-1-3-10(11)13-19-12(20-21-13)9-5-7-18-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYBXHKSKPPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326666 | |
| Record name | 3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-49-3 | |
| Record name | 3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the cyclo-condensation of appropriate precursors. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed pharmacological properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine with structurally related oxadiazole-pyridine derivatives, highlighting key differences in substituents, physicochemical properties, and biological relevance:
Key Structural and Functional Comparisons
Linker Effects :
- Pyridine vs. Phenyl Linkers : Pyridine linkers (as in the target compound) improve aqueous solubility compared to phenyl analogs like 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (). This is critical for bioavailability in drug design .
- 1,4-Phenyl Linkers : Compounds with 1,4-phenyl linkers (e.g., HDAC inhibitors in ) exhibit higher HDAC4/5 affinity but reduced solubility, highlighting a trade-off between target engagement and pharmacokinetics .
Substituent Effects: Trifluoromethyl (-CF₃): The -CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) and metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents .
Biological Activity: HDAC Inhibition: The target compound’s structural analogs with 1,4-phenyl linkers () show nanomolar HDAC4/5 inhibition, suggesting that the pyridine linker may retain activity while improving solubility .
Biological Activity
The compound 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a derivative of oxadiazole and pyridine, which has garnered attention due to its potential biological activities. The incorporation of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For example, studies have shown that related oxadiazole derivatives demonstrate activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Antitumor Activity
There is emerging evidence suggesting that 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The specific pathways affected include those related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of several derivatives of oxadiazole on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor activity (Table 1).
Compound Cell Line IC50 (µM) 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine MCF-7 5.4 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine A549 6.8 -
Antimicrobial Studies :
- Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives. The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75
The biological activity of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell survival in pathogens.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Q & A
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Use orthogonal assays (e.g., SPR binding vs. cellular activity) to validate target engagement. Assess compound stability in biological matrices (e.g., plasma protein binding, metabolic clearance) to explain discrepancies. For example, rapid hepatic metabolism may reduce in vivo efficacy despite strong in vitro activity .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. Ab initio calculations (e.g., HF/6-31G*) optimize ligand geometry and electronic properties. Compare with structurally similar inhibitors (e.g., flufenoxadiazam) to identify critical substituents for SAR studies .
Q. What are key considerations for in vivo evaluation of this compound’s pharmacokinetics?
- Methodological Answer : Conduct bioavailability studies in rodent models using LC-MS/MS for quantification. Monitor metabolites via stable isotope labeling. Adjust formulations (e.g., PEGylation) to improve solubility and half-life. Cross-validate results with microdialysis to assess tissue penetration .
Q. How can structural modifications mitigate common synthetic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
